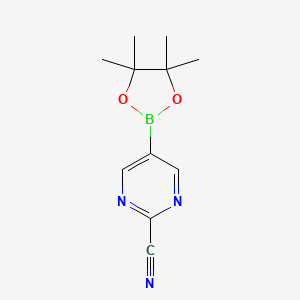![molecular formula C7H8N2O B1591165 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one CAS No. 426219-51-4](/img/structure/B1591165.png)
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Descripción general
Descripción
6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Molecular Structure Analysis
The InChI code for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one is 1S/C7H8N2O/c10-7-2-1-3-9-5-8-4-6(7)9/h4-5H,1-3H2 .Chemical Reactions Analysis
The synthesis of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one involves various chemical reactions. For instance, a solution of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in acetonitrile is admixed with potassium permanganate and stirred vigorously at room temperature over 16 hours .Physical And Chemical Properties Analysis
6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one is a solid substance at room temperature .Aplicaciones Científicas De Investigación
1. Materials Science and Optoelectronics
Imidazo[1,5-a]pyridine derivatives have shown great potential in materials science due to their unique chemical structure and versatility . They have been used in different technological applications such as optoelectronic devices and sensors . The specific methods of application or experimental procedures would depend on the specific device or sensor being developed.
2. Pharmaceutical Field
Imidazo[1,5-a]pyridine derivatives have also attracted attention in the pharmaceutical field . For example, 5,6-Dihydroimidazo[1,2-a]pyrazin-8-yl-amine derivatives have been used as inhibitors of β-Secretase (BACE), an enzyme involved in the formation of β-amyloid peptides . These peptides can aggregate to form plaques in the brain, a major pathological feature in Alzheimer’s disease . Thus, BACE inhibitors could potentially be used for the treatment of Alzheimer’s disease and related disorders .
3. Luminescent Materials
Imidazo[1,5-a]pyridine derivatives have been used in the development of luminescent materials . These materials can emit light when excited by an external source, and are used in a variety of applications, including optoelectronic devices and sensors .
4. Anti-Cancer Drugs
Imidazo[1,5-a]pyridine derivatives have also been used in the development of anti-cancer drugs . Their unique chemical structure and biological properties make them promising candidates for therapeutic applications .
5. Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This application takes advantage of their luminescent properties to visualize and study biological samples .
6. π-Accepting Carbene Ligands
Imidazo[1,5-a]pyridin-3-ylidenes, a type of imidazo[1,5-a]pyridine derivative, have been used as π-accepting carbene ligands . These ligands have strong π-accepting character, which can be utilized in various chemical reactions .
7. Intramolecular Electron Distribution
Dihydroimidazo- and tetrahydroimidazopyridines, which include “6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one”, have been investigated using NMR and X-Ray methods . The results demonstrated the presence of an intramolecular distribution of free electron pair of nitrogen in dihydroimidazopyridine cycles . This property could be useful in various fields, including materials science and pharmaceutical research .
8. Rhodium-Catalyzed Polymerization
Imidazo[1,5-a]pyridin-3-ylidenes, a type of imidazo[1,5-a]pyridine derivative, have been used in rhodium-catalyzed polymerization . The strong π-accepting character of the ligand was demonstrated by the Rh-catalyzed polymerization of phenylacetylene . This application could be useful in the field of polymer chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-2-1-3-9-5-8-4-6(7)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZRVKIZAPHPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CN=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587836 | |
| Record name | 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one | |
CAS RN |
426219-51-4 | |
| Record name | 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)



![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)



